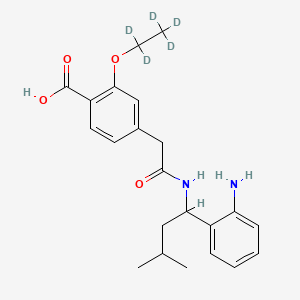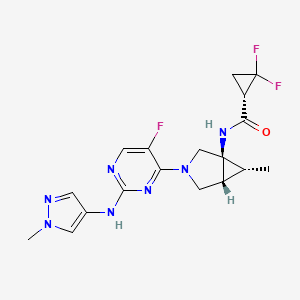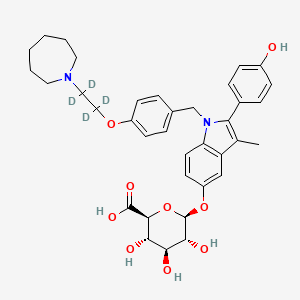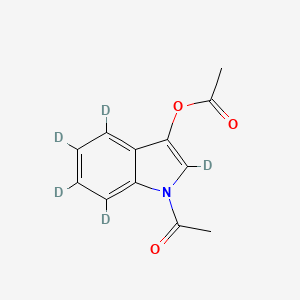
N-(Phenethyl)pyridinium-d5 Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenethyl)pyridinium-d5 (bromide) is a deuterated analog of N-(Phenethyl)pyridinium bromide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenethyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. N-(Phenethyl)pyridinium-d5 (bromide) is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenethyl)pyridinium-d5 (bromide) typically involves the reaction of deuterated phenethylamine with pyridine and bromine. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an intermediate, which then reacts with bromine to yield the final product.
Industrial Production Methods
Industrial production of N-(Phenethyl)pyridinium-d5 (bromide) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
N-(Phenethyl)pyridinium-d5 (bromide) undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides
Reduction: Involving the reduction of the pyridinium ring
Substitution: Where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Nucleophiles: Including hydroxide ions, cyanide ions, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield N-(Phenethyl)pyridine oxide
Reduction: Can produce N-(Phenethyl)pyridine
Substitution: Results in various substituted pyridinium compounds
Scientific Research Applications
N-(Phenethyl)pyridinium-d5 (bromide) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of N-(Phenethyl)pyridinium-d5 (bromide) involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(Phenethyl)pyridinium bromide: The non-deuterated analog
N-(Phenethyl)pyridinium chloride: A similar compound with a chloride ion instead of bromide
N-(Phenethyl)pyridinium iodide: Another analog with an iodide ion
Uniqueness
N-(Phenethyl)pyridinium-d5 (bromide) is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C13H14BrN |
|---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1/i1D,3D,4D,7D,8D; |
InChI Key |
XUGUKMIWGIQSJB-VTEWAWCOSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[N+]2=CC=CC=C2)[2H])[2H].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)
